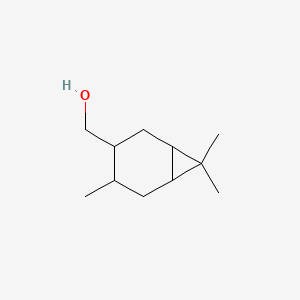
4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, also known as 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic compound with the molecular formula C10H18O. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, with three methyl groups attached to the cyclohexane ring and a hydroxyl group attached to the cyclopropane ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,7,7-trimethylbicyclo[4.1.0]heptane, which can be obtained through the Diels-Alder reaction of isoprene with 2,3-dimethyl-1,3-butadiene.
Industrial Production Methods
In industrial settings, the production of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the desired product formation.
Purification: Techniques such as distillation or recrystallization to purify the final product.
化学反応の分析
Types of Reactions
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Halides or other substituted derivatives
科学的研究の応用
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A similar compound without the hydroxyl group.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the hydroxyl group allows for additional hydrogen bonding and interactions with biomolecules, making it a valuable compound in various research applications .
生物活性
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, also known as 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic compound with significant biological activity. Its unique structure, characterized by a hydroxyl group and three methyl groups on the bicyclic framework, imparts various interactions with biological systems, making it a subject of interest in pharmacological and biochemical research.
| Property | Value |
|---|---|
| CAS Number | 82004-06-6 |
| Molecular Formula | C11H20O |
| Molecular Weight | 168.276 g/mol |
| LogP | 2.297 |
| PSA (Polar Surface Area) | 20.230 Ų |
The mechanism of action for 4,7,7-trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with cellular components through hydrogen bonding and hydrophobic interactions due to its bicyclic structure. The hydroxyl group can engage in hydrogen bonding with various biomolecules, influencing their conformation and function.
Antimicrobial Activity
Research indicates that 4,7,7-trimethylbicyclo(4.1.0)heptane-3-methanol exhibits notable antimicrobial properties:
- Bacterial Membrane Disruption : It has been shown to damage the cell walls and membranes of both Gram-positive and Gram-negative bacteria. This disruption leads to leakage of cellular contents and ultimately cell death .
- ATP Depletion : The compound significantly reduces ATP levels in bacterial cells by inhibiting ATP synthesis and increasing hydrolysis rates, which affects energy metabolism and biosynthetic pathways .
Case Studies
- Antibacterial Efficacy : A study demonstrated that 3-carene (closely related to 4,7,7-trimethylbicyclo(4.1.0)heptane-3-methanol) exhibited strong antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus. The mechanism involved the disruption of membrane integrity leading to cell lysis .
- Synergistic Effects : In combination with other compounds like D-limonene and p-cymene, the bicyclic compound showed enhanced antibacterial effects due to synergistic interactions that further compromised bacterial membranes .
In Vitro Studies
Several in vitro studies have highlighted the biological activities of this compound:
- Cell Viability Assays : Experiments conducted on bacterial cultures revealed a dose-dependent response where higher concentrations of the compound led to increased cell death rates.
- Morphological Changes : Microscopic analysis indicated significant morphological alterations in bacterial cells treated with the compound, suggesting severe structural damage.
Comparison with Related Compounds
The biological activity of 4,7,7-trimethylbicyclo(4.1.0)heptane-3-methanol can be compared with other bicyclic compounds:
| Compound | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol | High | Membrane disruption |
| 3-Carene | Moderate | Membrane integrity loss |
| D-Limonene | Variable | Cytoplasmic membrane alteration |
Potential Applications
Given its biological activity, 4,7,7-trimethylbicyclo(4.1.0)heptane-3-methanol holds promise for various applications:
- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or preservatives.
- Industrial Use : Potential applications in food preservation due to its ability to inhibit microbial growth.
特性
CAS番号 |
82004-06-6 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h7-10,12H,4-6H2,1-3H3 |
InChIキー |
QDGZSGUFJHLTOU-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C(C2(C)C)CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















